Introduction: The Strategic Importance of N-(Tert-butoxycarbonyl)-O-ethyltyrosine
Introduction: The Strategic Importance of N-(Tert-butoxycarbonyl)-O-ethyltyrosine
An In-depth Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyltyrosine
In the intricate field of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. N-(Tert-butoxycarbonyl)-O-ethyltyrosine, commonly referred to as Boc-Tyr(Et)-OH, is a specialized amino acid derivative designed for this purpose. It serves as a critical building block in the synthesis of complex peptides, particularly within the framework of Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
The molecule features two key protective modifications to the parent amino acid, L-tyrosine. The α-amino group is temporarily protected by a tert-butoxycarbonyl (Boc) group, while the phenolic hydroxyl group of the side chain is permanently protected by an ethyl ether linkage. This dual-protection scheme is fundamental to its utility. The acid-labile Boc group allows for iterative, controlled elongation of the peptide chain, while the robust ethyl ether shields the tyrosine side chain from undesired reactions throughout the synthesis.[1] The use of O-alkylated tyrosine derivatives is a key strategy in medicinal chemistry to enhance proteolytic stability and modulate the pharmacological properties of peptide-based drugs, including opioid receptor modulators and PET imaging agents.[2][3] This guide provides a comprehensive overview of Boc-Tyr(Et)-OH, from its synthesis and physicochemical properties to its strategic application in peptide science.
Physicochemical Properties and Specifications
A clear understanding of the physical and chemical properties of Boc-Tyr(Et)-OH is essential for its effective use in the laboratory. These properties dictate storage conditions, solvent choice, and reaction monitoring.
| Property | Value | References |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | [4] |
| Synonyms | Boc-Tyr(Et)-OH, N-Boc-O-ethyl-L-tyrosine | [5] |
| CAS Number | 76757-91-0 | [5] |
| Molecular Formula | C₁₆H₂₃NO₅ | [5][6] |
| Molecular Weight | 309.36 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMF, DCM, Chloroform | [7] |
Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine
The synthesis of Boc-Tyr(Et)-OH is typically a two-step process starting from L-tyrosine. The causality behind this sequence is critical: the more nucleophilic amino group must be protected first to prevent it from competing with the phenoxide ion in the subsequent O-alkylation step.
Step 1: N-α-Boc Protection
The first step involves the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride.[8]
Step 2: O-Ethylation of the Phenolic Hydroxyl Group
With the amine protected, the phenolic hydroxyl group can be selectively alkylated. This is achieved by first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a highly nucleophilic phenoxide. This phenoxide then undergoes a Williamson ether synthesis with an ethylating agent like ethyl iodide or diethyl sulfate.
Synthesis Workflow Diagram
Caption: Two-step synthesis of Boc-Tyr(Et)-OH from L-Tyrosine.
Experimental Protocol: Synthesis of Boc-Tyr(Et)-OH
This protocol is an illustrative method based on established chemical principles for N-protection and O-alkylation.[8][9]
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane and Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl iodide (EtI)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Part A: Synthesis of N-Boc-L-Tyrosine (Boc-Tyr-OH)
-
Dissolve L-Tyrosine (1 equivalent) in an aqueous solution of 1M NaOH (2.5 equivalents) in a reaction vessel. Stir until a clear solution is formed, ensuring the pH is ≥12.
-
In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in dioxane.
-
Add the (Boc)₂O solution dropwise to the L-Tyrosine solution while stirring vigorously at room temperature.
-
Maintain the basic pH by adding 1M NaOH as needed. Let the reaction proceed overnight.
-
After completion (monitored by TLC), wash the aqueous phase with a nonpolar solvent like ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1M HCl. A white precipitate of Boc-Tyr-OH will form.[10]
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield Boc-Tyr-OH as a white solid.[10]
Part B: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH)
-
Carefully wash sodium hydride (NaH, 1.2 equivalents) with hexanes to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the Boc-Tyr-OH (1 equivalent) from Part A in anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Allow the mixture to stir for 30-60 minutes at room temperature. Effervescence (H₂ gas) should be observed as the phenoxide is formed.
-
Cool the reaction back to 0°C and add ethyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure Boc-Tyr(Et)-OH.
Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a robust method for peptide synthesis where the Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are designed to be stable to these conditions.[1][7] The ethyl ether of Boc-Tyr(Et)-OH is highly stable to TFA, making it an ideal protecting group for this strategy. It prevents acylation of the hydroxyl group during subsequent coupling steps and protects it from modification by carbocations generated during Boc deprotection.[1]
Boc-SPPS Cycle Workflow
Caption: A single coupling cycle using Boc-Tyr(Et)-OH in Boc-SPPS.
Protocol: Incorporation of Boc-Tyr(Et)-OH in Boc-SPPS
This protocol outlines a single coupling cycle on a pre-loaded resin (e.g., MBHA resin for a C-terminal amide).
Materials:
-
Peptide synthesis vessel
-
MBHA resin pre-loaded with the C-terminal amino acid
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-Tyr(Et)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Protocol:
-
Resin Swelling: Place the resin in the reaction vessel and swell in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Nα-Boc Deprotection: Drain the solvent. Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group from the resin-bound amino acid.[1]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 10 minutes to neutralize the ammonium salt and generate a free amine. Wash again with DMF (3x) and DCM (3x).[1]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Tyr(Et)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling completion using a qualitative method like the Kaiser test. Once complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.[10]
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Side-Chain Deprotection
After the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. The ethyl ether on the tyrosine side chain is stable to TFA but requires a very strong acid for cleavage. Anhydrous hydrogen fluoride (HF) is the standard cleavage reagent in Boc-SPPS.
The cleavage cocktail typically includes HF and a scavenger, such as anisole, to trap the reactive carbocations generated during the process, thus preventing modification of sensitive residues like tryptophan and methionine. The choice of a "low-high" HF procedure can be beneficial for complex peptides, where a milder initial cleavage step helps minimize side reactions.[7]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a highly valuable, specialized reagent for peptide synthesis. Its rationally designed protection scheme provides chemists with precise control over reactivity, enabling the construction of complex peptide architectures. The stability of the O-ethyl group under standard Boc-SPPS cycle conditions ensures the integrity of the tyrosine residue, while its ultimate lability to strong acid allows for complete deprotection at the final stage. Understanding the synthesis, reactivity, and proper handling of Boc-Tyr(Et)-OH empowers researchers in drug discovery and materials science to build novel peptides with tailored functions and enhanced therapeutic potential.
References
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nishiyama, Y., & Ishizuka, S. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233–235. Retrieved from [Link]
- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
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PrepChem.com. (n.d.). Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). Retrieved from [Link]
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Thermo Fisher Scientific. (2025). N-Boc-O-tert-butyl-L-tyrosine, 98%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
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Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem Compound Database. Retrieved from [Link]
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Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. Retrieved from [Link]
- Venuti, M. C., Jones, G. H., & Young, J. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 52(16), 3627-3634.
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 273-288.
-
National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-tyrosine. PubChem Compound Database. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Tyr(tBu)-OH [47375-34-8]. Retrieved from [Link]
- Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
-
Pedersen, S. W., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Retrieved from [Link]
-
Di Grigoli, G., et al. (2024). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. Pharmaceuticals, 17(1), 123. Retrieved from [Link]
-
Kim, M., et al. (2022). Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease. European Journal of Medicinal Chemistry, 239, 114517. Retrieved from [Link]
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